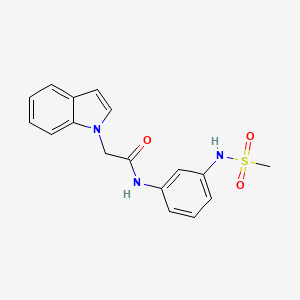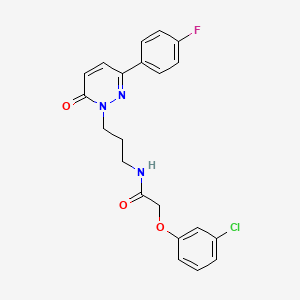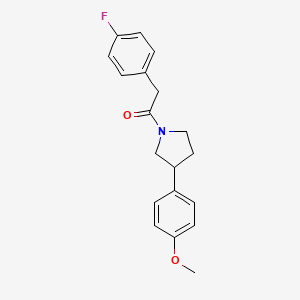
N-(furan-2-ylmethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)propionamide is an organic compound with the molecular formula C8H11NO2 It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)propionamide, also known as N-(furan-2-ylmethyl)propanamide or N-[(furan-2-yl)methyl]propanamide, has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
The compound interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the receptor’s function, disrupting the signaling pathways it controls. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway plays a crucial role in regulating cell growth, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Result of Action
This compound has shown potent anticancer activities against certain EGFR high-expressed cancer cell lines . It exhibits weak cytotoxic effects on normal cells, suggesting that it may have a degree of selectivity for cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)propionamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Another method involves the use of microwave-assisted synthesis, where furan-2-carboxylic acid reacts with propanamide in the presence of coupling reagents like DMT/NMM/TsO− or EDC. This method offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in compounds like N-(furan-2-ylmethyl)propanamine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)propionamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antifungal properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(methylamino)propanamide
- N-(furan-2-ylmethyl)-2-(propylamino)propanamide
- 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide
Uniqueness
N-(furan-2-ylmethyl)propionamide is unique due to its specific structural features, such as the presence of both a furan ring and a propanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSUSGRCTBVQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)
![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)
![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
